A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpent-4-en-1-amine
A Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpent-4-en-1-amine
This guide provides an in-depth analysis of the predicted spectroscopic data for 3,3-dimethylpent-4-en-1-amine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a foundational understanding of the principles behind the spectral features, ensuring a robust framework for structural elucidation and analytical method development.
Molecular Structure and Spectroscopic Overview
3,3-Dimethylpent-4-en-1-amine is a primary amine with a molecular formula of C₇H₁₅N and a molecular weight of 113.20 g/mol . Its structure features a quaternary carbon, a terminal vinyl group, and a primary amino group, each contributing distinct signatures to its spectroscopic profile. Understanding these contributions is paramount for unambiguous identification and characterization.
This guide will systematically deconstruct the predicted Mass Spectrum, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and Infrared (IR) spectrum of this molecule. The causality behind the predicted spectral patterns will be explained, providing a reliable reference for experimental work.
Caption: Molecular structure of 3,3-Dimethylpent-4-en-1-amine.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 3,3-Dimethylpent-4-en-1-amine, the nitrogen rule is a key diagnostic feature. This rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 84 | [C₅H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of a propyl radical (•C₃H₇) |
| 56 | [C₄H₈]⁺ | McLafferty-like rearrangement |
| 44 | [C₂H₆N]⁺ | α-cleavage, loss of a vinyl radical (•C₂H₃) and a propyl radical (•C₃H₇) |
| 30 | [CH₄N]⁺ | α-cleavage, loss of the C₆H₁₁ side chain |
Interpretation of the Mass Spectrum
The molecular ion peak (M⁺) is predicted at an m/z of 113, consistent with the molecular formula C₇H₁₅N. The odd mass of the molecular ion is a strong indicator of the presence of a single nitrogen atom.
The most characteristic fragmentation pathway for amines is α-cleavage , where the bond between the carbon adjacent to the nitrogen and another carbon is broken. This results in a resonance-stabilized iminium cation. For 3,3-Dimethylpent-4-en-1-amine, the most significant α-cleavage is the loss of the C₆H₁₁ side chain, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 , which is often the base peak for primary amines.
Another prominent fragmentation is the loss of alkyl radicals from the molecular ion. The loss of a methyl group (•CH₃) would result in a fragment at m/z 98 . The loss of an ethyl group (•C₂H₅) would yield a fragment at m/z 84 .
Alkenes can undergo allylic cleavage . In this molecule, cleavage of the C-C bond allylic to the double bond would lead to a resonance-stabilized carbocation.
Caption: Key fragmentation pathways for 3,3-Dimethylpent-4-en-1-amine.
Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
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Sample Preparation : Dissolve approximately 1 mg of 3,3-Dimethylpent-4-en-1-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to protonate the amine, enhancing ionization.
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Instrumentation Setup :
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Infusion Flow Rate: 5-10 µL/min.
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Capillary Voltage: 3-4 kV.
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Drying Gas (Nitrogen) Flow Rate: 5-10 L/min.
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Drying Gas Temperature: 200-300 °C.
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Data Acquisition : Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range of m/z 20-200 to observe the molecular ion and key fragments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts, integration, and spin-spin coupling patterns are used to deduce the connectivity of atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H on N (NH ₂) | ~1.2 | broad singlet | 2H | - |
| H on C1 (-CH ₂-N) | ~2.7 | triplet | 2H | J ≈ 7.0 |
| H on C2 (-CH ₂-C(CH₃)₂) | ~1.5 | triplet | 2H | J ≈ 7.0 |
| H on C4 (=CH -) | ~5.8 | dd | 1H | J ≈ 17.5, 10.5 |
| H on C5 (=CH ₂) | ~5.0 | dd | 2H | J ≈ 17.5, 10.5, 1.5 |
| H on C6 & C7 (-C(CH ₃)₂) | ~1.0 | singlet | 6H | - |
Interpretation of the ¹H NMR Spectrum
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Vinyl Protons : The protons on the double bond (C4 and C5) are the most deshielded due to the anisotropic effect of the π-system, appearing in the range of 5.0-6.0 ppm. The proton on C4 is a doublet of doublets due to coupling with the two non-equivalent protons on C5 (cis and trans). The terminal methylene protons on C5 will appear as two separate signals, each a doublet of doublets, due to geminal coupling and coupling to the proton on C4.
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Methylene Protons : The methylene group adjacent to the nitrogen (-CH₂-N) is deshielded by the electronegative nitrogen atom and is predicted to appear around 2.7 ppm as a triplet, due to coupling with the neighboring methylene group on C2. The methylene group at C2 is expected around 1.5 ppm, also as a triplet.
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Methyl Protons : The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet at approximately 1.0 ppm, integrating to 6 protons.
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Amine Protons : The protons on the nitrogen atom will appear as a broad singlet around 1.2 ppm. The chemical shift of N-H protons is variable and depends on concentration and solvent. This peak will disappear upon the addition of D₂O, which is a useful diagnostic test.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-C H₂-N) | ~45 |
| C2 (-C H₂-C(CH₃)₂) | ~38 |
| C3 (-C (CH₃)₂) | ~35 |
| C4 (=C H-) | ~145 |
| C5 (=C H₂) | ~112 |
| C6 & C7 (-C(C H₃)₂) | ~25 |
Interpretation of the ¹³C NMR Spectrum
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Alkene Carbons : The sp² hybridized carbons of the double bond are the most deshielded, with the internal carbon (C4) appearing further downfield (~145 ppm) than the terminal carbon (C5, ~112 ppm).
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Aliphatic Carbons : The carbon attached to the nitrogen (C1) is deshielded and appears around 45 ppm. The quaternary carbon (C3) will be a relatively weak signal around 35 ppm. The remaining methylene (C2) and methyl (C6, C7) carbons will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation : Dissolve 5-25 mg of 3,3-Dimethylpent-4-en-1-amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation Setup :
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Spectrometer: 400-600 MHz.
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Temperature: 298 K.
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¹H NMR Acquisition :
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Pulse sequence: Standard single-pulse experiment.
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Number of scans: 8-16.
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Relaxation delay: 1-2 seconds.
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¹³C NMR Acquisition :
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Pulse sequence: Proton-decoupled single-pulse experiment.
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Number of scans: 1024 or more, depending on sample concentration.
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Relaxation delay: 2-5 seconds.
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Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300-3500 | N-H stretch (symmetric and asymmetric) | Primary Amine | Medium, two bands |
| 3080 | =C-H stretch | Alkene | Medium |
| 2850-2960 | C-H stretch | Alkane | Strong |
| 1640 | C=C stretch | Alkene | Medium |
| 1590-1650 | N-H bend (scissoring) | Primary Amine | Medium |
| 910 & 990 | =C-H bend (out-of-plane) | Terminal Alkene | Strong |
| 1000-1250 | C-N stretch | Aliphatic Amine | Medium |
Interpretation of the IR Spectrum
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Amine Group : The presence of a primary amine will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1] A medium intensity scissoring vibration should also be observable around 1590-1650 cm⁻¹.
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Alkene Group : The terminal vinyl group will show a =C-H stretching absorption just above 3000 cm⁻¹ (around 3080 cm⁻¹). The C=C double bond stretch will appear around 1640 cm⁻¹. Two strong out-of-plane =C-H bending vibrations around 910 cm⁻¹ and 990 cm⁻¹ are characteristic of a monosubstituted alkene.
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Alkane Structure : Strong absorptions in the 2850-2960 cm⁻¹ region will be due to the C-H stretching of the methyl and methylene groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation : No special preparation is needed for a liquid sample. Ensure the ATR crystal is clean before use.
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Instrumentation Setup :
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Accessory: ATR with a diamond or germanium crystal.
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Data Acquisition :
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Acquire a background spectrum of the clean, empty ATR crystal.
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Place a small drop of 3,3-Dimethylpent-4-en-1-amine onto the ATR crystal.
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Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Caption: A typical workflow for the spectroscopic analysis of a small molecule.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 3,3-Dimethylpent-4-en-1-amine. By correlating the predicted data from Mass Spectrometry, ¹H and ¹³C NMR, and IR spectroscopy with the known principles of chemical structure and reactivity, a high degree of confidence in the molecular structure can be achieved. The provided experimental protocols offer a starting point for researchers to obtain high-quality experimental data, which can then be compared against the predictions laid out in this document. This integrated approach of prediction and experimental verification is fundamental to modern chemical analysis and drug development.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
